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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-184, also known as CID-2440433, is a potent and selective synthetic agonist for the G
protein-coupled receptor 55 (GPR55).[1][2] This technical guide provides a comprehensive
overview of the chemical structure, physicochemical properties, and biological activity of ML-
184. It is intended to serve as a resource for researchers and professionals in drug discovery
and development, offering detailed information on its mechanism of action, experimental
protocols, and key quantitative data.

Chemical Structure and Physicochemical Properties

ML-184 is a complex small molecule with the chemical name 3-[[4-(2,3-Dimethylphenyl)-1-
piperazinyl]carbonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)benzenesulfonamide.[3] Its structure
features a central benzenesulfonamide core with piperazinyl, dimethylphenyl, and pyrrolidinyl
substitutions.

Table 1: Physicochemical Properties of ML-184
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Property Value Reference(s)
3-[[4-(2,3-Dimethylphenyl)-1-
piperazinyl]carbonyl]-N,N-

IUPAC Name dimethyl-4-(1- [3]
pyrrolidinyl)benzenesulfonamid
e

Synonyms CID-2440433, ML184 [4]

CAS Number 794572-10-4 [3]

Molecular Formula C25H34N403Ss [3]

Molecular Weight 470.63 g/mol [3]

Appearance Solid [2]

Purity 298% (HPLC) [3]

Solubility DMSO: 9.41 mg/mL (20 mM) [3]

Storage Store at +4°C [3]

Biological Activity and Mechanism of Action

ML-184 is a selective agonist of GPR55 with a reported EC50 of approximately 250-260 nM.[2]
[4] It exhibits over 100-fold selectivity for GPR55 over the related G protein-coupled receptor
GPR35, as well as the cannabinoid receptors CB1 and CB2.[4]

The activation of GPR55 by ML-184 initiates a downstream signaling cascade. This process

primarily involves the coupling to Gaqg and Gal12/13 G-proteins.[5] This activation leads to the

stimulation of key intracellular signaling pathways, including the phosphorylation of extracellular

signal-regulated kinases 1 and 2 (ERK1/2) and the translocation of protein kinase C flI
(PKCBII) to the plasma membrane.[4][6]
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Caption: Signaling pathway activated by ML-184 through GPR55.

Table 2: In Vitro Biological Activity of ML-184

Parameter Receptor/Assay Value Reference(s)

GPR55 (B-arrestin
EC50 _ ~260 nM [7]
recruitment)

EC50 GPR55 250 nM [3]1[4]

Selectivity GPR35, CB1, CB2 >100-fold vs GPR55 [3][4]

Note: Specific IC50 or Ki values for GPR35, CB1, and CB2 are not readily available in the

reviewed literature.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research
findings. The following sections outline the methodologies for key assays used to characterize
the activity of ML-184.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1668996?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668996?utm_src=pdf-body
https://www.benchchem.com/product/b1668996?utm_src=pdf-body
https://www.researchgate.net/figure/Scheme-1-Synthesis-of-GPR55-agonist-analogues-Reagents-and-conditions-a-Amine-R-1-R_fig3_283528919
https://www.mdpi.com/1422-0067/24/6/5524
https://www.researchgate.net/figure/ERK-phosphorylation-downstream-of-GPR55-is-dependent-on-Rho-ROCK-activation-a-Cells_fig4_46256304
https://www.mdpi.com/1422-0067/24/6/5524
https://www.researchgate.net/figure/ERK-phosphorylation-downstream-of-GPR55-is-dependent-on-Rho-ROCK-activation-a-Cells_fig4_46256304
https://www.benchchem.com/product/b1668996?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

GPR55 Activation Assay (B-Arrestin Recruitment)

The PathHunter® B-arrestin recruitment assay is a common method to quantify GPR55
activation. This assay relies on enzyme fragment complementation. Cells are engineered to
express GPR55 fused to a small enzyme fragment (ProLink™) and B-arrestin fused to a larger,
inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced GPR55 activation, 3-
arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and
forming an active enzyme that generates a chemiluminescent signal.

General Protocol:

e Cell Culture: Maintain CHO-K1 cells stably co-expressing the human GPR55-ProLink fusion
protein and a B-arrestin-Enzyme Acceptor fusion protein in the recommended growth
medium.

o Cell Plating: Seed the cells into 384-well white, solid-bottom assay plates at a density of
5,000 cells per well in 20 pL of assay medium. Incubate the plates at 37°C in a 5% CO2
incubator for the recommended time (typically overnight).

o Compound Preparation: Prepare a serial dilution of ML-184 in an appropriate vehicle (e.qg.,
DMSO) and then dilute further in assay buffer.

o Compound Addition: Add 5 pL of the diluted ML-184 solutions to the cell plates. For
antagonist assays, pre-incubate the cells with the antagonist before adding an EC80
concentration of a known agonist.

 Incubation: Incubate the plates at 37°C for 90 minutes.

o Detection: Add 12.5 pL of the PathHunter® detection reagent mixture to each well.

» Final Incubation: Incubate the plates at room temperature in the dark for 60 minutes.
o Data Acquisition: Measure the chemiluminescence using a plate reader.

o Data Analysis: Analyze the data using a non-linear regression curve fitting program to
determine EC50 or IC50 values.[8][9]
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ERK1/2 Phosphorylation Assay

The phosphorylation of ERK1/2 is a key downstream event following GPR55 activation. This
can be measured using various techniques, including Western blotting or plate-based
immunoassays like the AlphaScreen® SureFire® assay.

General Protocol (AlphaScreen® SureFire®):

o Cell Culture and Plating: Culture HEK293 cells expressing GPR55 in a suitable medium and
seed them into 96-well or 384-well plates. Allow the cells to adhere and grow to the desired
confluency.

e Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.qg.,
overnight) to reduce basal ERK1/2 phosphorylation.

o Compound Treatment: Treat the cells with various concentrations of ML-184 for a specific
duration (e.g., 5-15 minutes) at 37°C.

o Cell Lysis: Aspirate the medium and lyse the cells by adding the provided lysis buffer.
o Lysate Transfer: Transfer the cell lysates to a 384-well ProxiPlate®.

o Detection: Add the AlphaScreen® Acceptor beads and Donor beads mixture to the lysates.
The beads are coated with antibodies that specifically recognize phosphorylated ERK1/2 and
total ERK1/2.

 Incubation: Incubate the plate in the dark at room temperature for 2 hours.
o Data Acquisition: Read the plate on an EnSpire® or other AlphaScreen-capable plate reader.

o Data Analysis: Determine the ratio of the phosphorylated ERK1/2 signal to the total ERK1/2
signal and plot the results against the ML-184 concentration to determine the EC50.[1][6][10]

PKCBII Translocation Assay

The translocation of PKCpII from the cytosol to the plasma membrane is another indicator of
GPR55 activation. This is typically visualized and quantified using fluorescence microscopy in
cells expressing a fluorescently tagged PKCpII.
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General Protocol:

e Cell Culture and Transfection: Culture HEK293 cells on glass-bottom dishes. Co-transfect
the cells with plasmids encoding human GPR55 and PKCRII fused to a fluorescent protein
(e.g., GFP). Allow 24-48 hours for protein expression.

o Compound Treatment: Replace the culture medium with a suitable imaging buffer. Acquire
baseline images of the cells. Add ML-184 at the desired concentration to the cells.

» Image Acquisition: Acquire time-lapse images of the cells using a fluorescence microscope
equipped with a camera and appropriate filters.

e Image Analysis: Quantify the translocation of the fluorescently tagged PKCpII from the
cytosol to the plasma membrane over time. This can be done by measuring the change in
fluorescence intensity at the plasma membrane relative to the cytosol.[6]

Synthesis and Pharmacokinetics

Detailed information regarding the chemical synthesis and in vivo pharmacokinetic profile of
ML-184 is not readily available in the public domain based on the conducted searches. The
synthesis of similar piperazine-containing sulfonamide derivatives has been reported, generally
involving the coupling of a substituted piperazine with a sulfonyl chloride derivative.[11]
However, a specific, validated protocol for ML-184 was not identified. Similarly, no specific in
vivo pharmacokinetic data for ML-184, such as its absorption, distribution, metabolism, and
excretion (ADME) properties, were found in the reviewed literature.

Conclusion

ML-184 is a valuable pharmacological tool for studying the function of GPR55. Its high potency
and selectivity make it a suitable probe for elucidating the physiological and pathological roles
of this receptor. This guide provides a consolidated resource of its known properties and the
experimental methods used for its characterization. Further research is warranted to fully
delineate its synthetic route and in vivo pharmacokinetic profile, which will be critical for any
potential therapeutic development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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